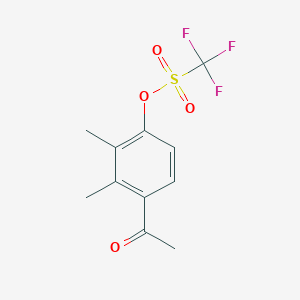

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC17485797

Molecular Formula: C11H11F3O4S

Molecular Weight: 296.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O4S |

|---|---|

| Molecular Weight | 296.26 g/mol |

| IUPAC Name | (4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3 |

| Standard InChI Key | DEMWBCPLJYJQRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted at the 2- and 3-positions with methyl groups and at the 4-position with an acetyl group. The trifluoromethanesulfonate moiety (-SO₂CF₃) occupies the remaining para position relative to the acetyl group. This arrangement creates a sterically hindered yet electronically activated system, where the electron-withdrawing triflate group enhances the electrophilicity of the adjacent carbon .

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous triflates reveal distinct signals:

-

¹H NMR: Aromatic protons resonate between δ 7.3–8.0 ppm, while methyl groups appear as singlets near δ 2.2–2.4 ppm .

-

¹⁹F NMR: The triflate group exhibits a characteristic singlet at δ -73 ppm .

-

¹³C NMR: The carbonyl carbon of the acetyl group resonates near δ 200 ppm, with the triflate’s CF₃ group at δ 118–120 ppm (q, J = 318 Hz) .

Synthesis and Optimization

General Synthetic Route

The synthesis involves treating a phenolic precursor (4-acetyl-2,3-dimethylphenol) with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, typically triethylamine (Et₃N), under inert conditions . A representative procedure is as follows:

-

Reaction Setup: Dissolve 4-acetyl-2,3-dimethylphenol (1.0 equiv) and Et₃N (3.0 equiv) in dry dichloromethane (DCM).

-

Triflation: Add Tf₂O (1.1 equiv) dropwise at -78°C, then warm to room temperature and stir for 12 hours.

-

Workup: Quench with water, extract the organic layer, and purify via flash chromatography .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The triflate group’s exceptional leaving ability (k ≈ 10⁵–10⁶ s⁻¹ in SN2 reactions) enables efficient displacement by nucleophiles (e.g., amines, alkoxides, or organometallic reagents) . For example, in Suzuki-Miyaura cross-couplings, palladium catalysts mediate the replacement of the triflate with boronic acid derivatives (Figure 1) :

Electronic and Steric Effects

The acetyl group at C-4 stabilizes transition states through conjugation, while the adjacent methyl groups hinder undesired para-substitution. This steric shielding directs nucleophilic attack exclusively to the triflate-bearing carbon .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance, coupling with secondary alkylboronic acids yields branched alkylarenes—key motifs in anticoagulants and anti-inflammatory agents .

Materials Science

Functionalized aromatics derived from this triflate are employed in liquid crystals and conductive polymers, where the acetyl group modulates electronic properties.

Future Directions

Catalytic Asymmetric Reactions

Recent advances in chiral ligands (e.g., phosphoramidites) could enable enantioselective couplings, expanding utility in natural product synthesis .

Sustainable Methodologies

Exploring mechanochemical or photochemical triflation routes may reduce solvent waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume